[1-(4-Chlorobenzoyl)piperidin-4-yl]methanol
Overview
Description
“[1-(4-Chlorobenzoyl)piperidin-4-yl]methanol”, also known as 4-CBPM, is a chemical compound that has gained significant interest in various fields of research. This compound belongs to the class of organic compounds known as 4-benzylpiperidines . These are organic compounds containing a benzyl group attached to the 4-position of a piperidine .
Synthesis Analysis
The synthesis of piperidone derivatives, such as this compound, generally involves a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day . Various catalysts have been employed in these reactions, including Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .Molecular Structure Analysis
The structure of this compound has been solved by direct methods . The piperidine ring is in a chair conformation . The geometry around the S atom is distorted from a regular tetrahedron .Chemical Reactions Analysis
Piperidones, such as this compound, serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The biological properties of the ketones were also determined by their stereochemistry .Physical and Chemical Properties Analysis
The molecular formula of this compound is C13H16ClNO2. Its molecular weight is 253.72 g/mol.Scientific Research Applications
Synthesis Techniques and Crystal Structure The synthesis of compounds structurally similar to [1-(4-Chlorobenzoyl)piperidin-4-yl]methanol, such as [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol and 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, has been detailed, highlighting the condensation processes, solvents, and bases used. The crystallographic analyses of these compounds provide insights into their molecular geometries, showcasing chair conformations of the piperidine ring and tetrahedral geometry around sulfur atoms. These structures exhibit both inter and intramolecular hydrogen bonds, contributing to their stability and potentially influencing their reactivity and interaction with other molecules (Girish et al., 2008), (Benakaprasad et al., 2007).
Thermal and Optical Properties A study on a compound with structural similarities, [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, described its synthesis, spectroscopic characterization, and detailed analysis of its crystal structure. The research delved into its thermal properties, highlighting stability within a specific temperature range, and explored its optical properties through density functional theory calculations, providing insights into its electronic parameters and potential reactive sites (Karthik et al., 2021).
Antitubercular Activities An interesting application in the realm of medicinal chemistry is noted in the synthesis of cyclopropyl methanols, where a specific compound demonstrated significant antitubercular activity. This compound, similar in structure to the targeted this compound, showed promising results against Mycobacterium tuberculosis, highlighting its potential as a therapeutic agent (Bisht et al., 2010).
Mechanism of Action
Target of Action
It is known that the compound belongs to the class of organic compounds known as 4-benzylpiperidines. These compounds are characterized by a benzyl group attached to the 4-position of a piperidine. The specific targets of these compounds can vary widely depending on their exact structure and functional groups.
Mode of Action
It is known that the compound interacts with its targets through its piperidine ring and benzyl group. The piperidine ring typically adopts a chair conformation, which can influence its interactions with target molecules.
Biochemical Pathways
Derivatives of this compound have been evaluated for their antiproliferative effects against various human cell lines, suggesting that they may affect pathways related to cell proliferation and growth.
Result of Action
Some derivatives of this compound have demonstrated antiproliferative activity against various human cell lines, suggesting that they may induce cell cycle arrest or apoptosis.
Future Directions
Piperidones, such as [1-(4-Chlorobenzoyl)piperidin-4-yl]methanol, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Therefore, considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives . The compounds bearing a piperidone skeleton that mimic the naturally occurring alkaloids and steroids have been synthesized in order to study their biological activity .
Biochemical Analysis
Biochemical Properties
[1-(4-Chlorobenzoyl)piperidin-4-yl]methanol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as monoacylglycerol lipase (MAGL), where it acts as an inhibitor. This interaction is crucial as MAGL is involved in the degradation of 2-arachidonoylglycerol (2-AG), an endocannabinoid that modulates various physiological processes . The compound’s ability to inhibit MAGL suggests its potential in therapeutic applications for conditions like cancer and chronic pain.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, derivatives of this compound have demonstrated antiproliferative activity against various human cell lines, indicating its potential in cancer research. Additionally, its impact on cell signaling pathways, such as those involving endocannabinoids, highlights its role in modulating cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Its inhibition of MAGL involves binding to the enzyme’s active site, thereby preventing the hydrolysis of 2-AG . This inhibition leads to increased levels of 2-AG, which can activate cannabinoid receptors and modulate various physiological processes. The compound’s structure allows it to form hydrogen bonds with the enzyme, enhancing its inhibitory effect.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its degradation products can influence cellular processes differently . Long-term exposure to the compound has been associated with sustained inhibition of MAGL and prolonged effects on endocannabinoid signaling.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits MAGL without causing significant adverse effects. At higher doses, it can lead to toxic effects, including disruptions in cellular metabolism and gene expression . These dosage-dependent effects highlight the importance of optimizing the compound’s dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to endocannabinoid signaling. It interacts with enzymes such as MAGL, which plays a role in the hydrolysis of 2-AG . The compound’s inhibition of MAGL affects metabolic flux and metabolite levels, leading to increased concentrations of 2-AG and subsequent activation of cannabinoid receptors.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . The compound’s distribution is crucial for its effectiveness in modulating cellular functions and achieving therapeutic outcomes.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its activity . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Properties
IUPAC Name |
(4-chlorophenyl)-[4-(hydroxymethyl)piperidin-1-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-12-3-1-11(2-4-12)13(17)15-7-5-10(9-16)6-8-15/h1-4,10,16H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIHOXIBCSBSPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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